2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate

Description

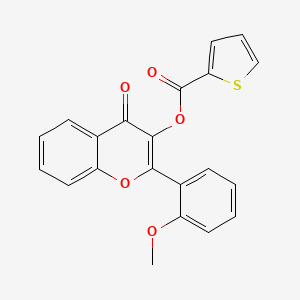

2-(2-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate is a chromene-based heterocyclic compound featuring a 4-oxo-4H-chromene (coumarin) core substituted at position 2 with a 2-methoxyphenyl group and at position 3 with a 2-thiophenecarboxylate ester. The 2-thiophenecarboxylate moiety introduces aromatic heterocyclic character, which may enhance electronic interactions and influence solubility or binding affinity compared to purely aromatic esters. The ortho-methoxy substitution on the phenyl ring introduces steric and electronic effects that differentiate this compound from para-substituted analogs .

Properties

IUPAC Name |

[2-(2-methoxyphenyl)-4-oxochromen-3-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5S/c1-24-15-9-4-3-8-14(15)19-20(26-21(23)17-11-6-12-27-17)18(22)13-7-2-5-10-16(13)25-19/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYSVQVUDVYYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101155861 | |

| Record name | 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331459-66-6 | |

| Record name | 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331459-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic acid derivative in the presence of a base. The resulting product undergoes cyclization to form the chromen-4-one structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of quinones or hydroquinones.

Reduction: Production of dihydrochromen-4-ones.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

For example, in compound (I) (4-methoxyphenyl), the dihedral angle between coumarin and phenyl rings is 48.04°, whereas ortho substitution may increase this angle, disrupting π-stacking interactions . Thiophene vs. Phenyl Esters: The 2-thiophenecarboxylate group (target compound) offers enhanced electron density compared to phenyl esters (e.g., compound I), which could improve binding to electron-deficient biological targets .

Chromene Core Modifications :

- The 4-oxo group in the target compound contrasts with 2-oxo in compound (I). This positional difference alters hydrogen-bonding capabilities and electronic distribution across the chromene ring.

- Tetrahydrochromene derivatives (e.g., compound ) exhibit reduced aromaticity, which may decrease fluorescence properties but improve solubility.

Supramolecular and Crystallographic Differences

- In compound (I), intermolecular C–H···O interactions form zig-zag chains along the c-axis . The target compound’s thiophene moiety may introduce S···O or S···π interactions, altering crystal packing motifs.

- Dihedral angles between substituents and the chromene core are critical for molecular conformation. For instance, compound (I) shows a 74.86° angle between the ester chain and phenyl ring, while the target compound’s ortho-methoxy group may further increase torsional strain.

Biological Activity

2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate, also known by its CAS number 331459-66-6, is a compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound's molecular formula is . Its structure features a chromenone moiety linked to a thiophene carboxylate, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

- Antioxidant Activity : Demonstrated through assays like DPPH radical scavenging.

- Antimicrobial Properties : Effective against several bacterial strains.

- Anticancer Potential : In vitro studies suggest it may inhibit cancer cell proliferation.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay. The results indicated a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This data suggests that higher concentrations significantly enhance its antioxidant effects.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound was assessed using various cancer cell lines. The results showed a dose-dependent inhibition of cell viability:

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 10 | 80 | 75 |

| 25 | 60 | 50 |

| 50 | 30 | 20 |

The significant reduction in cell viability at higher concentrations suggests that the compound may induce apoptosis in cancer cells.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of phenolic groups allows the compound to donate electrons and neutralize free radicals.

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Cell Cycle Arrest : The compound appears to interfere with the cell cycle in cancer cells, leading to reduced proliferation.

Q & A

Basic: What are the recommended methodologies for synthesizing 2-(2-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate?

Synthesis typically involves coupling chromene derivatives with thiophene carboxylates. A common approach is to use esterification reactions under reflux with catalysts like piperidine or sodium methylate. For example, thiophene derivatives can be synthesized via reactions between methacrylic acid methyl ester and thioglycolic acid methyl ester, followed by purification via distillation . Chromene precursors (e.g., 4-oxo-4H-chromen-3-carboxylic acid) are often prepared via Pechmann condensation, then coupled with thiophene moieties using carbodiimide-based coupling agents. Reaction progress is monitored via TLC, and purity is confirmed by NMR and mass spectrometry .

Basic: How should researchers characterize the structural features of this compound?

Key characterization methods include:

- X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and dihedral angles (e.g., coumarin-thiophene dihedral angles ~48°, critical for intermolecular interactions) .

- NMR spectroscopy : Assign peaks for methoxy (δ ~3.8 ppm), chromen-4-one carbonyl (δ ~160 ppm in ), and thiophene protons (δ ~7.0–7.5 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS, observing the parent ion [M+H] at m/z 380–400, depending on substituents .

Basic: What preliminary biological assays are suitable for screening its pharmacological potential?

Initial screening should focus on:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC to gauge potency .

- Receptor binding : Radioligand displacement assays (e.g., adenosine receptors) to assess binding affinity (K) .

Advanced: How can SHELXL be utilized to resolve crystallographic data contradictions for this compound?

SHELXL is critical for refining structures with high anisotropy or twinning. If data conflicts arise (e.g., inconsistent R-factors):

- Twin refinement : Use the TWIN/BASF commands for twinned crystals, adjusting the scale factor iteratively .

- Disorder modeling : Split occupancy atoms (e.g., methoxy groups) using PART instructions and restrain ADPs with SIMU/SADI .

- Validation : Cross-check with WinGX/PLATON to validate H-bonding and packing interactions . For example, in , C–H···O interactions were resolved using SHELXL’s restraints to stabilize the final model .

Advanced: How do substituent modifications (e.g., methoxy vs. chloro groups) impact biological activity?

Substituent effects are studied via:

- Structure-activity relationships (SAR) : Compare dihedral angles (e.g., 48° for methoxy vs. 63° for trifluoromethyl in analogous coumarins) to correlate with antimicrobial IC .

- Computational docking : Use AutoDock to model interactions with targets (e.g., DNA gyrase for antimicrobial activity). Methoxy groups enhance lipophilicity (logP ~2.5), improving membrane penetration, while chloro groups increase electrophilicity, enhancing covalent binding .

- In vitro validation : Synthesize analogs (e.g., 4-chlorophenyl derivatives) and test in parallel assays to isolate substituent effects .

Advanced: What strategies optimize synthetic yields of this compound in multistep reactions?

Yield optimization involves:

- Catalyst screening : Test bases (e.g., NaOMe vs. DBU) in esterification; DBU may reduce side reactions in thiophene coupling .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve chromene-thiophene coupling efficiency (yield increase from 60% → 85%) .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h for cyclization steps, minimizing decomposition .

Advanced: How can crystallographic packing interactions inform formulation design?

Intermolecular interactions (e.g., C–H···O chains in ) influence solubility and stability :

- Solubility prediction : Strong H-bonding networks (e.g., zig-zag C9 chains) correlate with low aqueous solubility (~0.1 mg/mL), necessitating co-solvents (e.g., PEG-400) .

- Polymorph screening : Vary crystallization solvents (ethanol vs. acetonitrile) to isolate forms with favorable dissolution profiles.

Advanced: What analytical techniques resolve spectral overlaps in NMR characterization?

For overlapping peaks (e.g., aromatic protons):

- 2D NMR : Use HSQC to assign - correlations and NOESY to confirm spatial proximity of methoxy/thiophene groups .

- Variable temperature NMR : Heat to 50°C to sharpen broad peaks caused by slow rotation of the thiophene ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.